N-Acetyl-D-mannosamine hydrate
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Overview
Description
N-Acetyl-D-mannosamine hydrate, also known as 2-(Acetylamino)-2-deoxy-D-mannose monohydrate, is a hexosamine monosaccharide. It is a neutral, stable, naturally occurring compound. This compound is the first committed biological precursor of N-acetylneuraminic acid (sialic acid), which plays a crucial role in various biological processes, including cellular communication, immune response, and protection against pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aldolase Treatment of Sialic Acid: This method involves the enzymatic cleavage of sialic acid to produce N-Acetyl-D-mannosamine and pyruvic acid.
Base Catalyzed Epimerization of N-Acetylglucosamine: This chemical process involves the conversion of N-acetylglucosamine to N-Acetyl-D-mannosamine under basic conditions.
Rhodium (II)-Catalyzed Oxidative Cyclization of Glucal 3-Carbamates: This method uses rhodium (II) as a catalyst to facilitate the oxidative cyclization of glucal 3-carbamates, resulting in the formation of N-Acetyl-D-mannosamine.
Industrial Production Methods
N-Acetyl-D-mannosamine hydrate is produced on an industrial scale by companies such as New Zealand Pharmaceuticals Ltd. The commercial process typically involves the conversion of N-acetylglucosamine to N-Acetyl-D-mannosamine .
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-Acetyl-D-mannosamine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: This compound can be reduced to form N-acyl-D-mannosaminolactone.
Substitution: N-Acetyl-D-mannosamine can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidized Derivatives: Products formed from oxidation reactions.
N-Acyl-D-mannosaminolactone: Formed from reduction reactions.
Substituted Mannosamines: Formed from substitution reactions.
Scientific Research Applications
N-Acetyl-D-mannosamine hydrate has a wide range of scientific research applications:
Mechanism of Action
N-Acetyl-D-mannosamine serves as a direct precursor to N-acetylneuraminic acid. When administered, it is taken up by cells and phosphorylated to N-acetyl-D-mannosamine-6-phosphate by the enzyme N-acetylmannosamine kinase. This intermediate is then converted to N-acetylneuraminic acid-9-phosphate, which is subsequently dephosphorylated to yield N-acetylneuraminic acid. The increased availability of N-acetylneuraminic acid leads to enhanced sialylation of glycoproteins and glycolipids, which can ameliorate symptoms in conditions where sialylation is impaired .
Comparison with Similar Compounds
Similar Compounds
N-Acetylglucosamine: A precursor in the biosynthesis of N-acetylneuraminic acid, similar to N-Acetyl-D-mannosamine.
N-Acetylgalactosamine: Another hexosamine that plays a role in glycosylation processes.
N-Acetylneuraminic Acid: The final product in the sialic acid biosynthesis pathway, derived from N-Acetyl-D-mannosamine.
Uniqueness
N-Acetyl-D-mannosamine is unique in its role as the first committed precursor in the biosynthesis of N-acetylneuraminic acid. This makes it a critical compound for the sialylation of glycoproteins and glycolipids, which are essential for various biological functions .
Properties
CAS No. |
3615-17-6 |
---|---|
Molecular Formula |
C8H15NO6 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
N-[(2S,3R,4S,5S,6S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6+,7-,8-/m0/s1 |
InChI Key |
OVRNDRQMDRJTHS-SHGPDSBTSA-N |
SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O.O |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@@H]([C@@H]([C@@H](O[C@@H]1O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
4773-29-9 3615-17-6 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-acetamido-2-deoxy-D-mannose D-mannose, 2-(acetylamino)-2-deoxy- N-acetyl-D-mannosamine N-acetylmannosamine N-acetylmannosamine, (D)-isomer N-acetylmannosamine, (L)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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